molecular formula C6H2Cl2N2O B6211663 4,6-dichloro-3-hydroxypyridine-2-carbonitrile CAS No. 2129510-87-6

4,6-dichloro-3-hydroxypyridine-2-carbonitrile

Cat. No.: B6211663
CAS No.: 2129510-87-6
M. Wt: 189
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloro-3-hydroxypyridine-2-carbonitrile is a chemical compound characterized by its pyridine ring structure with chlorine and hydroxyl substituents, as well as a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dichloro-3-hydroxypyridine-2-carbonitrile typically involves multiple steps, starting with the chlorination of pyridine derivatives. One common method is the reaction of 3-hydroxypyridine-2-carbonitrile with chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl₃), under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-3-hydroxypyridine-2-carbonitrile can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a corresponding carboxylic acid derivative.

  • Reduction: The cyano group can be reduced to form an amine derivative.

  • Substitution: Chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Various nucleophiles can be used for substitution reactions, such as alkyl halides or Grignard reagents.

Major Products Formed:

  • Oxidation: 4,6-Dichloro-3-hydroxypyridine-2-carboxylic acid.

  • Reduction: 4,6-Dichloro-3-hydroxypyridine-2-amine.

  • Substitution: Alkylated or arylated derivatives of the compound.

Scientific Research Applications

4,6-Dichloro-3-hydroxypyridine-2-carbonitrile has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals.

  • Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4,6-dichloro-3-hydroxypyridine-2-carbonitrile exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 3,6-Dichloro-4-hydroxypyridine-2-carboxylic acid

  • 2-Hydroxy-6-phenylpyridine-3-carbonitrile

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

CAS No.

2129510-87-6

Molecular Formula

C6H2Cl2N2O

Molecular Weight

189

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.